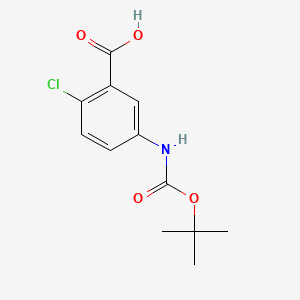

5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid

Description

Properties

IUPAC Name |

2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-7-4-5-9(13)8(6-7)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRXWUBPCIBQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624458 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503555-96-2 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-((tert-butoxycarbonyl)amino)-2-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary targets of Boc-5-amino-2-chlorobenzoic acid are amino acids and peptides. This compound is a tert-butyloxycarbonyl (Boc)-protected amino acid, which is used in peptide synthesis. The Boc group serves as a protective group for the amino group during peptide synthesis, preventing unwanted side reactions.

Mode of Action

Boc-5-amino-2-chlorobenzoic acid interacts with its targets through a process known as deprotection. In this process, the Boc group is removed, revealing the amino group that can then participate in peptide bond formation. This deprotection process is facilitated by the use of a phosphonium ionic liquid, which has low viscosity and high thermal stability.

Biochemical Pathways

The primary biochemical pathway affected by Boc-5-amino-2-chlorobenzoic acid is peptide synthesis. Specifically, this compound is used as a starting material in dipeptide synthesis. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, resulting in the formation of dipeptides.

Pharmacokinetics

It’s worth noting that the use of ionic liquids in peptide synthesis can potentially enhance the solubility and stability of the resulting peptides.

Result of Action

The primary result of the action of Boc-5-amino-2-chlorobenzoic acid is the formation of dipeptides. These dipeptides are formed in satisfactory yields within 15 minutes. The use of Boc-protected amino acids in peptide synthesis allows for the efficient creation of peptides with a high degree of control over the sequence.

Action Environment

The action of Boc-5-amino-2-chlorobenzoic acid is influenced by the reaction environment. For instance, the use of a phosphonium ionic liquid provides a beneficial effect due to its low viscosity and high thermal stability. Additionally, the reaction is carried out at high temperatures, which facilitates the rapid deprotection of the Boc group. The solubility of the Boc-AAILs in various solvents also influences the efficiency of the reaction.

Biochemical Analysis

Biochemical Properties

5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid plays a significant role in biochemical reactions, primarily as a protecting group for amino acids. This compound interacts with various enzymes and proteins during the synthesis of peptides and other biomolecules. For instance, it can be used to protect the amino group of amino acids during peptide synthesis, preventing unwanted side reactions. The interaction with enzymes such as peptidases and proteases is crucial, as these enzymes can remove the protecting group under specific conditions, allowing the synthesis to proceed.

Cellular Effects

The effects of this compound on cells and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound can affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of various metabolites. Additionally, it can impact gene expression by altering the availability of amino acids required for protein synthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, it can inhibit peptidases by blocking their active sites, preventing the cleavage of peptide bonds. This inhibition can be reversed by removing the protecting group under specific conditions, allowing the enzyme to regain its activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It is generally stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to protect amino acids during peptide synthesis.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, it can exhibit toxic effects, including disruptions in amino acid metabolism and enzyme activity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminoacyl-tRNA synthetases and peptidases, influencing the synthesis and degradation of peptides. The compound can also affect metabolic flux by altering the levels of key metabolites involved in these pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. For example, it may be transported into cells via amino acid transporters and subsequently distributed to various organelles where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in protein synthesis and metabolism.

Biological Activity

5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid, often abbreviated as Boc-amino-2-chlorobenzoic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, examining its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a chlorine atom at the 2-position of the benzoic acid moiety. The synthesis typically involves:

- Step 1: Protection of the amine group using di-tert-butyl dicarbonate (Boc2O).

- Step 2: Reaction with 2-chlorobenzoic acid under appropriate coupling conditions.

The final product is obtained in high yield and exhibits solubility in organic solvents such as acetone and DMSO .

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Boc-amino-2-chlorobenzoic acid. It has been shown to exhibit activity against various bacterial strains, particularly those resistant to conventional antibiotics. This activity is attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis, making it a candidate for further development as an antibacterial agent .

2.2 Cytotoxicity and Antitumor Activity

In vitro cytotoxicity studies have demonstrated that Boc-amino-2-chlorobenzoic acid can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, suggesting potential use in cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of cell wall synthesis |

3.1 Antimicrobial Resistance

A study focusing on antibiotic resistance highlighted the effectiveness of Boc-amino-2-chlorobenzoic acid against carbapenem-resistant strains. The compound was found to inhibit β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics .

3.2 Cancer Treatment Research

In a recent clinical trial, Boc-amino-2-chlorobenzoic acid was evaluated for its anticancer properties in patients with solid tumors. Preliminary results indicated a favorable safety profile and promising efficacy, warranting further investigation into its use as part of combination therapy regimens .

The biological activity of Boc-amino-2-chlorobenzoic acid is believed to stem from its ability to interact with specific cellular targets:

- Antimicrobial Mechanism: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan formation.

- Antitumor Mechanism: It modulates apoptotic pathways by activating caspases and influencing mitochondrial membrane potential.

5. Conclusion

This compound shows significant promise in both antimicrobial and anticancer applications. Its dual functionality makes it a valuable compound for further research and development in therapeutic contexts. Continued exploration into its mechanisms and potential clinical applications is warranted to fully understand its capabilities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Chlorine vs. Methoxy/Hydroxyl Groups

5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid (CAS 1075242-43-1)

- Molecular Formula: C₁₃H₁₇NO₅

- Key Differences : Methoxy (OCH₃) group at position 2 instead of chlorine.

- Impact :

3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid (CAS 232595-59-4)

- Molecular Formula: C₁₂H₁₅NO₅

- Key Differences: Boc-amino group at position 3 and hydroxyl (OH) at position 5.

- Positional isomerism alters electronic distribution, affecting reactivity in coupling reactions .

Functional Group Modifications: Carboxylic Acid vs. Ester

Methyl 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoate

Unprotected Amine Derivatives

5-Amino-2-chlorobenzoic acid

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Functional Groups | Notable Properties |

|---|---|---|---|---|---|---|

| 5-((tert-Boc)amino)-2-chlorobenzoic acid | 503555-96-2 | C₁₂H₁₄ClNO₄ | 283.70 | Cl (2), Boc-amino (5) | Carboxylic acid | High stability, moderate acidity |

| 5-((tert-Boc)amino)-2-methoxybenzoic acid | 1075242-43-1 | C₁₃H₁₇NO₅ | 267.28 | OCH₃ (2), Boc-amino (5) | Carboxylic acid | Enhanced lipophilicity |

| 3-((tert-Boc)amino)-5-hydroxybenzoic acid | 232595-59-4 | C₁₂H₁₅NO₅ | 253.25 | OH (5), Boc-amino (3) | Carboxylic acid, Hydroxyl | High crystallinity (mp 150–151°C) |

| 5-Amino-2-chlorobenzoic acid | Not provided | C₇H₆ClNO₂ | 171.58 | Cl (2), NH₂ (5) | Carboxylic acid, Amine | Reactive, prone to oxidation |

| Methyl 5-((tert-Boc)amino)-2-chlorobenzoate | Not provided | C₁₃H₁₆ClNO₄ | 297.72 | Cl (2), Boc-amino (5) | Methyl ester | Prodrug potential |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to a primary amine precursor (e.g., 5-amino-2-chlorobenzoic acid) using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. Coupling reactions, such as those employing DCC/DMAP (dicyclohexylcarbodiimide/4-dimethylaminopyridine), are critical for amide bond formation, as demonstrated in peptide synthesis workflows . Optimizing solvent polarity (e.g., dichloromethane or DMF) and temperature (0–25°C) can mitigate side reactions like Boc deprotection or premature hydrolysis.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>95% by area) .

- NMR : and NMR to confirm the Boc group (tert-butyl singlet at ~1.4 ppm) and aromatic substitution patterns (chlorine-induced splitting in aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected for CHClNO: 296.0689).

Q. What storage conditions are recommended to maintain the compound’s stability?

- Methodological Answer : Store at –20°C in airtight, desiccated containers to prevent hydrolysis of the Boc group. Avoid exposure to acidic vapors or moisture, which can degrade the compound into 5-amino-2-chlorobenzoic acid .

Advanced Research Questions

Q. How can researchers resolve low yields during Boc protection of 5-amino-2-chlorobenzoic acid?

- Methodological Answer : Low yields often arise from incomplete Boc activation or competing side reactions. Strategies include:

- Using a 1.5–2.0 molar excess of Boc anhydride.

- Adding catalytic DMAP to accelerate the reaction.

- Monitoring reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) to detect unreacted starting material .

Q. What mechanistic insights explain the compound’s reactivity in peptide coupling reactions?

- Methodological Answer : The Boc group stabilizes the amine during activation, allowing the carboxylic acid to react with coupling agents like HATU or EDC. The electron-withdrawing chlorine substituent on the benzene ring slightly reduces nucleophilicity at the carboxylate, necessitating stronger activating agents for amide bond formation .

Q. How can researchers address contradictory spectral data (e.g., unexpected NMR peaks) post-synthesis?

- Methodological Answer : Contradictions may arise from:

- Residual Solvents : Confirm solvent removal via vacuum drying.

- Diastereomers : Check for racemization during synthesis using chiral HPLC .

- Byproducts : LC-MS can identify hydrolyzed Boc groups or chlorinated impurities .

Q. What role does this compound play in designing enzyme inhibitors or PROTACs?

- Methodological Answer : The Boc-protected amine serves as a handle for further functionalization (e.g., coupling to warhead molecules in protease inhibitors). The chlorobenzoic acid moiety can enhance binding to hydrophobic enzyme pockets, as seen in analogous ligands targeting kinases or ubiquitin ligases .

Q. How do pH and temperature affect Boc deprotection kinetics in downstream applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.